N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

physicochemical profiling drug‑likeness lead optimization

This compound is a differentiated quinoxaline‑6‑carboxamide featuring a tetrahydropyran‑thiophene substitution—a key structural elaboration beyond the PDE10A fragment hit (PDB 5SIV). Unlike simpler analogs, this modification modulates lipophilicity and metabolic stability, making it a pre‑optimized starting point for CNS‑penetrant PDE10A inhibitor programs targeting schizophrenia or Huntington's disease. Also compatible with the CHK2 hinge‑region hydrophobic pocket (PDB 4BDK). With only 4 rotatable bonds and favorable drug‑like properties (XLogP3 = 2.3, TPSA = 92.4 Ų, Ro5 compliant), it is ideal for kinase selectivity screening and chemical probe development. Available in mg quantities with rapid shipment.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 2309752-07-4
Cat. No. B2358491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
CAS2309752-07-4
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESC1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23)
InChIKeyPAFBYXDFLJZZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide (CAS 2309752-07-4) — Procurement-Ready Chemical Profile


N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide (CAS 2309752-07-4, MW 353.44 g/mol, C₁₉H₁₉N₃O₂S) is a synthetic small molecule composed of a quinoxaline‑6‑carboxamide core, a tetrahydropyran ring, and a thiophene moiety [1]. The compound is available from multiple research chemical suppliers and serves as a building block or screening hit in medicinal chemistry programs targeting kinases, phosphodiesterases, and G‑protein coupled receptors [1]. Its computed physicochemical properties position it within favorable drug‑like space (XLogP3 = 2.3, TPSA = 92.4 Ų, rotatable bonds = 4, H‑bond donors = 1, H‑bond acceptors = 5)[1].

Why N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide Cannot Be Replaced by Generic Quinoxaline‑6‑Carboxamide Analogs


Quinoxaline‑6‑carboxamide derivatives exhibit highly target‑ and substitution‑dependent biological activity, meaning even minor structural alterations can drastically change potency, selectivity, and pharmacokinetics. The closest publicly characterized analog — N‑(thiophen‑2‑ylmethyl)quinoxaline‑6‑carboxamide — is a confirmed human phosphodiesterase 10A (PDE10A) ligand, co‑crystallized in the PDE10A active site (PDB 5SIV) and used as a fragment hit in checkpoint kinase 2 (CHK2) inhibitor discovery (PDB 4BDK) [1][2]. The target compound differs by the addition of a tetrahydropyran ring at the methylene bridge [1], a modification known to modulate lipophilicity, metabolic stability, and off‑target selectivity in related chemical series. Consequently, a researcher cannot assume that purchasing a simpler quinoxaline‑6‑carboxamide analog will reproduce the binding profile, physicochemical properties, or biological outcomes that this specific compound is designed to achieve.

Quantitative Differentiation Evidence for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide


Increased Molecular Complexity and Lipophilicity Compared to the Fragment‑Like PDE10A/CHK2 Ligand

Compared to the closest structurally characterized analog, N‑(thiophen‑2‑ylmethyl)quinoxaline‑6‑carboxamide (MW = 269.32 g/mol, XLogP3 ≈ 1.5–1.9 estimated), the target compound incorporates a tetrahydropyran ring that increases molecular weight to 353.44 g/mol, raises the calculated XLogP3 to 2.3, and adds one hydrogen‑bond acceptor while maintaining a single hydrogen‑bond donor [1][2]. This molecular elaboration shifts the compound from fragment space (MW < 300) into lead‑like space, which is often associated with improved target affinity and selectivity in medicinal chemistry campaigns.

physicochemical profiling drug‑likeness lead optimization

Divergent Topological Polar Surface Area Predicts Distinct Permeability Profile

The topological polar surface area (TPSA) of the target compound is 92.4 Ų [1], which lies within the CNS‑favorable range (typically <90–100 Ų) but is significantly higher than the fragment analog N‑(thiophen‑2‑ylmethyl)quinoxaline‑6‑carboxamide (estimated TPSA ≈ 77 Ų). The increase reflects the added tetrahydropyran oxygen and can influence passive membrane permeability and blood‑brain barrier penetration, differentiating the compound from simpler analogs that may have inferior CNS exposure.

ADME prediction CNS drug design permeability

Rotatable Bond Count Suggests Reduced Conformational Entropy Cost Upon Binding

The target compound contains 4 rotatable bonds [1], whereas many flexible quinoxaline‑6‑carboxamide derivatives in screening libraries contain 5–8 rotatable bonds. Increased rotatable bond count generally correlates with a higher entropic penalty upon binding and reduced ligand efficiency. The relatively restrained conformation of this compound may translate into improved binding thermodynamics compared to more flexible analogs.

ligand efficiency binding thermodynamics conformational analysis

Synthetic Tractability and Commercial Availability Enable Rapid SAR Exploration

Unlike many custom‑synthesized quinoxaline‑6‑carboxamide analogs that require multi‑step synthesis and are not commercially stocked, this compound is available from multiple vendors (e.g., Life Chemicals, catalog number F6560‑0801; pricing: $59.00 for 2 mg, $248.00 for 100 mg) [1]. This ready availability reduces procurement lead times and allows for immediate structure‑activity relationship (SAR) expansion without committing internal medicinal chemistry resources.

chemical synthesis commercial availability SAR

Highest‑Value Application Scenarios for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide


PDE10A Inhibitor Lead Optimization

The core quinoxaline‑6‑carboxamide scaffold has been co‑crystallized with human PDE10A (PDB 5SIV), confirming its ability to occupy the PDE10A active site [1]. The target compound adds a tetrahydropyran ring that increases molecular weight into lead‑like space (MW = 353.44 g/mol)[2] and modulates TPSA to 92.4 Ų [2], potentially improving CNS penetration and selectivity over related phosphodiesterase isoforms. Medicinal chemistry teams pursuing PDE10A inhibitors for schizophrenia or Huntington’s disease can procure this compound as a pre‑optimized starting point that already incorporates a key structural elaboration beyond the fragment hit.

CHK2 Inhibitor Fragment Growing

Quinoxaline‑6‑carboxamide fragments have been identified as binders in the CHK2 hinge region (PDB 4BDK), where hydrophobic contacts above the hinge can be exploited to enhance potency and selectivity [3]. The target compound’s tetrahydropyran‑thiophene substitution is sterically and electronically compatible with filling this hydrophobic pocket. With a rotatable bond count of only 4 [2], the compound is pre‑organized for binding, potentially reducing the entropic penalty and improving ligand efficiency over more flexible CHK2 fragment hits. Oncology research groups can use this compound to rapidly assess CHK2 inhibition in DNA‑damage response assays.

Kinase Selectivity Profiling

The quinoxaline‑6‑carboxamide scaffold is recognized as a privileged kinase‑binding motif [2]. The addition of a tetrahydropyran group introduces a hydrogen‑bond acceptor that can engage unique residue contacts within the kinase ATP‑binding site, potentially imparting selectivity over closely related kinases. The compound’s favorable computed drug‑like properties (XLogP3 = 2.3, TPSA = 92.4 Ų, Ro5 compliant)[2] make it suitable for broad‑panel kinase selectivity screening. Contract research organizations and pharmaceutical companies can use this compound as a tool to explore kinase selectivity profiles without the need for custom synthesis.

Chemical Biology Probe Development

The compound’s balanced physicochemical properties — moderate lipophilicity (XLogP3 = 2.3), moderate TPSA (92.4 Ų), single hydrogen‑bond donor, and 5 hydrogen‑bond acceptors — align with established oral drug‑like criteria [2]. Its commercial availability in milligram quantities at accessible pricing ($59.00 for 2 mg)[2] makes it an economical choice for academic laboratories developing chemical probes for target identification or pathway validation studies. The tetrahydropyran moiety provides a synthetic handle for further derivatization (e.g., biotinylation or fluorophore conjugation) to create pull‑down or imaging probes.

Quote Request

Request a Quote for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.